Cas no 2228513-01-5 (4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide)

4-(Trifluoromethyl)pyridin-3-ylmethanesulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and structural versatility in synthetic chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The sulfonamide moiety provides opportunities for further derivatization, enabling the development of bioactive compounds or functional materials. Its electron-withdrawing properties and rigid pyridine core contribute to its utility as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. The compound’s well-defined structure ensures consistent performance in research and industrial applications.
4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide structure
2228513-01-5 structure
Product name:4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide
CAS No:2228513-01-5
MF:C7H7F3N2O2S
Molecular Weight:240.202890634537
CID:6274211
PubChem ID:165683850

4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide
    • [4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
    • 2228513-01-5
    • EN300-2006670
    • インチ: 1S/C7H7F3N2O2S/c8-7(9,10)6-1-2-12-3-5(6)4-15(11,13)14/h1-3H,4H2,(H2,11,13,14)
    • InChIKey: XPKOXBYBRMKBGE-UHFFFAOYSA-N
    • SMILES: S(CC1C=NC=CC=1C(F)(F)F)(N)(=O)=O

計算された属性

  • 精确分子量: 240.01803313g/mol
  • 同位素质量: 240.01803313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • XLogP3: 0.2

4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2006670-10.0g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
10g
$5221.0 2023-06-01
Enamine
EN300-2006670-0.25g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
0.25g
$1038.0 2023-09-16
Enamine
EN300-2006670-0.5g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
0.5g
$1084.0 2023-09-16
Enamine
EN300-2006670-5g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
5g
$3273.0 2023-09-16
Enamine
EN300-2006670-2.5g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
2.5g
$2211.0 2023-09-16
Enamine
EN300-2006670-1.0g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
1g
$1214.0 2023-06-01
Enamine
EN300-2006670-0.05g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
0.05g
$948.0 2023-09-16
Enamine
EN300-2006670-1g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
1g
$1129.0 2023-09-16
Enamine
EN300-2006670-10g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
10g
$4852.0 2023-09-16
Enamine
EN300-2006670-0.1g
[4-(trifluoromethyl)pyridin-3-yl]methanesulfonamide
2228513-01-5
0.1g
$993.0 2023-09-16

4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide 関連文献

4-(trifluoromethyl)pyridin-3-ylmethanesulfonamideに関する追加情報

Research Briefing on 4-(Trifluoromethyl)pyridin-3-ylmethanesulfonamide (CAS: 2228513-01-5)

4-(Trifluoromethyl)pyridin-3-ylmethanesulfonamide (CAS: 2228513-01-5) is a fluorinated pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound features a trifluoromethyl group and a methanesulfonamide moiety attached to a pyridine ring, which imparts unique physicochemical properties and potential biological activities. Recent studies have explored its applications as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide as a building block for selective JAK3 inhibitors. The compound's ability to modulate kinase activity was attributed to its structural features, including the electron-withdrawing trifluoromethyl group and the hydrogen-bond accepting sulfonamide. The study demonstrated promising in vitro results, with derivatives showing nanomolar potency against JAK3 and good selectivity over other JAK family members.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where this compound served as a precursor for developing novel NLRP3 inflammasome inhibitors. The researchers utilized the sulfonamide group to enhance water solubility while maintaining membrane permeability, addressing a common challenge in inflammasome-targeted drug development. The resulting analogs showed potent inhibition of IL-1β release in cellular assays, suggesting potential for treating inflammatory diseases.

Recent patent applications (WO2023051234, US20230145678) have highlighted the compound's utility in PROTAC (Proteolysis Targeting Chimera) technology. Its structural features enable effective binding to E3 ubiquitin ligases while allowing conjugation to target protein ligands. This application represents an emerging area in targeted protein degradation therapeutics, particularly for challenging drug targets in oncology and neurodegenerative diseases.

The synthetic accessibility of 4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis route that achieves >90% yield with excellent purity. This development is particularly significant for potential industrial-scale production of derivative compounds.

Safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound and its derivatives have been the subject of recent preclinical studies. While the parent compound shows favorable metabolic stability, researchers note that careful structural optimization is required to minimize potential CYP450 inhibition associated with the trifluoromethylpyridine moiety. These findings were presented at the 2024 American Chemical Society National Meeting.

Future research directions for 4-(trifluoromethyl)pyridin-3-ylmethanesulfonamide include exploration of its applications in radiopharmaceuticals (as a fluorine-18 labeling precursor) and further investigation of its privileged scaffold properties for fragment-based drug discovery. The compound's versatility and demonstrated biological relevance suggest it will remain an important tool in medicinal chemistry research for the foreseeable future.

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